molecular formula C15H21FN2O3S B5028475 2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide

Cat. No.: B5028475
M. Wt: 328.4 g/mol
InChI Key: QNOOHZROWGZVKR-UHFFFAOYSA-N
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Description

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide is a synthetic organic compound that features a piperidine ring, a sulfonyl group, and a fluorine atom attached to a benzamide structure

Properties

IUPAC Name

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-8-17-15(19)13-11-12(6-7-14(13)16)22(20,21)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOOHZROWGZVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the fluorine atom and the piperidine ring. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions using fluorinating agents.

    Sulfonylation: Attachment of the sulfonyl group through sulfonylation reactions using sulfonyl chlorides.

    Piperidine Ring Formation: Formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Chemical Biology: The compound is employed in studies to understand biological pathways and mechanisms.

    Material Science: It is used in the synthesis of novel materials with unique properties.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodopyridine: Another fluorinated compound with similar structural features.

    2-Fluoro-4-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of a piperidine ring.

Uniqueness

2-fluoro-5-piperidin-1-ylsulfonyl-N-propylbenzamide is unique due to the presence of the piperidine ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

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